molecular formula C9H6FN B1294397 8-Fluoroquinoline CAS No. 394-68-3

8-Fluoroquinoline

Cat. No.: B1294397
CAS No.: 394-68-3
M. Wt: 147.15 g/mol
InChI Key: RNAAXKYOTPSFGV-UHFFFAOYSA-N
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Description

8-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom at the 8th position of the quinoline ring enhances its biological activity and imparts unique chemical properties. Quinolines, including their fluorinated derivatives, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .

Biochemical Analysis

Biochemical Properties

8-Fluoroquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By forming a complex with these enzymes, this compound inhibits their activity, leading to the disruption of bacterial DNA processes. This interaction is the basis for its antimicrobial properties.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, it can influence cell signaling pathways and gene expression, potentially causing adverse effects such as tendinopathy and neuropathy . The compound’s impact on cellular metabolism includes the inhibition of mitochondrial enzymes, which can lead to altered energy production and cellular stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This stabilization prevents the progression of the replication fork, ultimately leading to bacterial cell death. Additionally, this compound can induce the formation of reactive oxygen species (ROS), contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro studies has shown persistent effects on cellular function, including prolonged inhibition of DNA synthesis and continued generation of ROS .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without significant toxicity . At higher doses, it can cause toxic effects such as gastrointestinal disturbances, central nervous system effects, and tendon damage . These adverse effects highlight the importance of careful dosage management in clinical applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes . These enzymes metabolize the compound into various metabolites, some of which retain biological activity. The metabolic flux of this compound can influence the levels of these metabolites, affecting its overall pharmacokinetic and pharmacodynamic properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

This compound localizes to various subcellular compartments, including the nucleus and mitochondria . Its activity in these compartments is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the nucleus, it exerts its antimicrobial effects by targeting DNA replication machinery, while in the mitochondria, it can disrupt energy production and induce oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination. One common method involves the nucleophilic substitution of a halogen atom in a quinoline precursor with a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents, solvents, and catalysts is optimized to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinoline undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium fluoride in dimethyl sulfoxide for nucleophilic substitution.

Major Products:

Scientific Research Applications

8-Fluoroquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 7-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 8-Fluoroquinoline is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, this compound exhibits distinct properties that make it particularly effective in certain applications, such as its enhanced antibacterial activity and its use in the synthesis of specialized dyes and liquid crystals .

Properties

IUPAC Name

8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAAXKYOTPSFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192591
Record name Quinoline, 8-fluoro-
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Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-68-3
Record name 8-Fluoroquinoline
Source CAS Common Chemistry
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Record name 8-Fluoroquinoline
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Record name 8-Fluoroquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51786
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Record name Quinoline, 8-fluoro-
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Record name 8-Fluoroquinoline
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Record name 8-FLUOROQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 8-fluoroquinoline interact with biological systems, and what are the downstream effects?

A: [] this compound has been shown to induce unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating potential genotoxicity. This suggests that the compound, or a metabolite thereof, can interact with DNA and disrupt normal cellular processes. Furthermore, the position of the fluorine atom on the quinoline ring significantly influences this genotoxicity. For instance, while this compound induces UDS, 2- and 3-fluoroquinoline do not exhibit significant mutagenic activity in Salmonella typhimurium TA100.

Q2: How does the fluorine atom in this compound influence its reactivity?

A: [] The presence of the fluorine atom at the 8-position of quinoline can significantly impact the molecule's reactivity. For example, a palladium(II) complex containing an this compound-based ligand readily undergoes nucleophilic aromatic substitution of the fluorine atom with a methoxy group under mild conditions. This unusual reactivity is attributed to the loss of aromaticity in the heterocyclic ring of the quinoline moiety upon complexation with the palladium center.

Q3: How does this compound interact with transition metals?

A: [, ] this compound can act as a ligand, coordinating to transition metals like iridium. Interestingly, studies have shown that the fluorine atom itself can participate in chelation with iridium, forming a C-F bond to the metal center. , This unique coordination mode highlights the potential of this compound and its derivatives in organometallic chemistry and catalysis.

Q4: How does this compound behave in supramolecular chemistry?

A: [] this compound serves as a building block for supramolecular structures. Oligoamides incorporating this compound units can self-assemble into double helical structures, showcasing their ability to participate in well-defined supramolecular architectures. This property makes them interesting candidates for applications in materials science and nanotechnology.

Q5: Can this compound derivatives be used to study enzymatic activity?

A: [] Yes, research has explored the use of this compound and its derivatives in studying enzymatic activity, particularly the cytochrome P450 enzyme CYP2A6. Studies demonstrate that this compound, along with other fluoroquinoline isomers, can inhibit coumarin 7-hydroxylation, a marker for CYP2A6 activity. These findings suggest that this compound derivatives could be valuable tools for investigating drug metabolism and potential drug-drug interactions mediated by CYP2A6.

Q6: How does the structure of this compound relate to its biological activity?

A: [, ] Structure-activity relationship (SAR) studies reveal that modifications to the quinoline core, particularly the position of the fluorine atom, significantly impact the biological activity of this compound. For example, 5-, 6-, 7-, and this compound induce UDS in rat hepatocytes, while 2-, 3-, and 4-fluoroquinoline do not. Similarly, the position of the fluorine substitution impacts the inhibitory potency of fluoroquinolines against CYP2A6, with 5-, 6-, and this compound exhibiting stronger inhibition compared to 3-fluoroquinoline. These observations highlight the importance of SAR studies in optimizing the biological properties of this compound derivatives for potential pharmaceutical applications.

Q7: How can we study the interactions of this compound at the atomic level?

A: [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 15N NMR, provides valuable insights into the electronic environment and bonding interactions around the nitrogen atom in this compound. By analyzing the 15N-19F coupling constants, researchers can gain information about the electronic effects of the fluorine substituent and its influence on the nitrogen atom, enhancing our understanding of the molecule's properties and reactivity.

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